Sakuranin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O10/c1-29-12-6-15-18(13(25)8-14(30-15)10-2-4-11(24)5-3-10)16(7-12)31-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,14,17,19-24,26-28H,8-9H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPMMBQHELYZIW-YMTXFHFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967363 | |
| Record name | (S)-5-(beta-D-Glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-39-5 | |
| Record name | Sakuranin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 407308 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-5-(beta-D-Glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAKURANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YX7QWM4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Characterization and Nomenclature of Sakuranin
Elucidation of the Core Flavanone (B1672756) Structure
The core structure of sakuranin is derived from sakuranetin (B8019584), a flavanone. hmdb.cawikipedia.orgwikiwand.commdpi.commdpi.com Flavanones are a subclass of flavonoids characterized by a 2-phenylbenzopyran-4-one structure, specifically a flavan (B184786) nucleus with a ketone group at the 4-position. ontosight.ai Sakuranetin, the aglycone of this compound, is chemically known as 4′,5-dihydroxy-7-methoxyflavanone or (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one. mdpi.comwikipedia.orgthegoodscentscompany.comuni.lu The elucidation of this core structure involves determining the arrangement of its two fused rings (A and C) and the attached phenyl ring (B) at the C-2 position, along with the positions of the hydroxyl and methoxy (B1213986) groups. mdpi.com
Glycosidic Linkages and Saccharide Moiety in this compound
This compound is an O-glucoside of sakuranetin. hmdb.cawikipedia.orgwikiwand.commdpi.comchemicalbook.com This means a glucose molecule (specifically, a β-D-glucopyranosyl residue) is attached to the sakuranetin aglycone via an O-glycosidic linkage. nih.govhmdb.canmppdb.com.ngchemicalbook.com The glycosidic bond is formed between the anomeric carbon of the glucose and a hydroxyl group on the sakuranetin structure. wur.nlnih.gov In the case of this compound, the glucose moiety is linked to the hydroxyl group at the 5-position of the sakuranetin aglycone. nih.govnmppdb.com.ngchemicalbook.com Flavonoid O-glycosides, like this compound, are compounds where a carbohydrate is O-glycosidically linked to the flavonoid backbone. hmdb.cafoodb.canih.gov
Relation to the Aglycone, Sakuranetin
This compound is the glycosylated form of sakuranetin. hmdb.camdpi.commdpi.comresearchgate.net Sakuranetin is the aglycone, which is the non-sugar component of the glycoside. wikipedia.orgmdpi.commdpi.comresearchgate.netnih.govresearchgate.net Sakuranetin itself is a methoxylated flavanone, specifically the 7-methoxy derivative of naringenin (B18129). wikipedia.orgresearchgate.netresearchgate.netinvivochem.cntandfonline.comuliege.be The biosynthesis of sakuranetin in plants occurs from naringenin through the action of naringenin 7-O-methyltransferase (NOMT). mdpi.comwikipedia.orgnih.govtandfonline.com this compound is formed when a glucose unit is attached to sakuranetin, typically at the 5-OH position. nih.govnmppdb.com.ngchemicalbook.com The presence of the glycoside (this compound) or the aglycone (sakuranetin) can vary depending on the plant species and tissue. mdpi.commdpi.comresearchgate.net
Below is a table summarizing the key structural components and properties of this compound and Sakuranetin:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Core Structure | Saccharide Moiety | Glycosidic Linkage | PubChem CID |
| This compound | C₂₂H₂₄O₁₀ | 448.424 nih.govwikipedia.orgwikiwand.comchemicalbook.com | Flavanone | Glucose | O-glycosidic (at 5-OH) nih.govnmppdb.com.ngchemicalbook.com | 73607 nih.govnmppdb.com.ngwikipedia.orgnih.gov |
| Sakuranetin | C₁₆H₁₄O₅ | 286.27 mdpi.comwikipedia.org / 286.28 ontosight.aiinvivochem.cncenmed.com | Flavanone | None | N/A | 73571 wikipedia.orgthegoodscentscompany.comuni.luinvivochem.cn |
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
Structural confirmation and analysis of flavonoids like this compound and sakuranetin heavily rely on advanced spectroscopic and chromatographic techniques.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are crucial for elucidating the precise structure, including the position of substituents and the nature of glycosidic linkages. researchgate.netresearchgate.netbrieflands.comnih.govnih.govresearchgate.net
NMR Spectroscopy: 1D and 2D NMR techniques (such as ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule. researchgate.netresearchgate.netbrieflands.comnih.govnih.govresearchgate.net NMR is particularly useful for determining the number and type of saccharide units and the position and configuration of glycosidic bonds. nih.gov
Mass Spectrometry: MS, often coupled with chromatography (e.g., LC-MS), provides the molecular weight and fragmentation patterns of the compound, which helps in confirming the molecular formula and identifying structural fragments. researchgate.netresearchgate.netbrieflands.comnih.govnih.govresearchgate.netnih.gov Techniques like High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS) offer high accuracy and provide valuable data for structural elucidation. researchgate.netresearchgate.netnih.govresearchgate.net
Chromatographic techniques are essential for the separation, isolation, identification, and quantification of this compound from complex plant extracts. nih.govnih.govmdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of phenolic compounds, including flavonoids. nih.govnih.govmdpi.comresearchgate.netchromatographyonline.com Reversed-phase HPLC with C₁₈ columns is commonly employed for separating flavonoids based on their polarity. nih.govchromatographyonline.com Various detectors, such as UV detectors, Diode Array Detectors (DAD), and Photodiode Array (PDA) detectors, are used in conjunction with HPLC to detect and identify the separated compounds based on their characteristic UV-Vis spectra. nih.govresearchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers improved separation efficiency and speed compared to traditional HPLC. nih.govresearchgate.netchromatographyonline.com
Coupled Techniques: The online coupling of chromatographic techniques with mass spectrometry, such as LC-MS or UHPLC-MS, is a powerful approach for the comprehensive analysis and identification of compounds in plant extracts, combining the separation power of chromatography with the structural information from mass spectrometry. nih.govresearchgate.netnih.gov
These advanced techniques, often used in combination, provide the detailed data necessary for the unambiguous structural characterization and confirmation of this compound and its related compounds.
Occurrence, Distribution, and Ecological Significance of Sakuranin
Identified Botanical Sources and Plant Families Sakuranin and its aglycone, sakuranetin (B8019584), have been identified in a variety of plant species across different families. Sakuranetin is considered one of the most important natural plant flavonoidsnih.gov.
Distribution in Other Genera (e.g., Polyomnia fruticosa, Artemisia, Baccharis) Sakuranetin, the aglycone of this compound, is widely distributed in Polyomnia fruticosa and rice, where it functions as a phytoalexinresearchgate.netnih.govmdpi.comdntb.gov.uadntb.gov.ua. Its presence has also been confirmed in numerous other plant speciesnih.gov. These include species within the genera Artemisia (e.g., Artemisia campestris, Artemisia dracunculus), Baccharis (e.g., Baccharis retusa, Baccharis spp.), Betula spp., Juglans spp., and Rhus spp.nih.govnih.govdntb.gov.uaresearchgate.net. Sakuranetin has also been isolated from Iris milesii, Eriodictyon californicum, Hyptis salzmanii, Teucrium stocksianum, Viscum album L., Bonnetia dinizii, Primula sieboldii, Dodonaea viscosa, Xanthorrhoea hastilis, Eupatorium havanense, and Daphne aurantiacanih.gov.
Here is a table summarizing some identified botanical sources of this compound and sakuranetin:
| Plant Name | Family | Compound Found | Part of Plant |
| Prunus pseudo-cerasus | Rosaceae | This compound | Bark |
| Prunus puddum | Rosaceae | Sakuranetin | Bark |
| Prunus spp. | Rosaceae | This compound/etin | Cherry tree bark |
| Prunus cerasus | Rosaceae | This compound | Organism (Data available) nih.gov |
| Prunus cerasoides | Rosaceae | This compound | Organism (Data available) nih.gov |
| Oryza sativa L. | Poaceae | Sakuranetin | Leaves (Induced) nih.govresearchgate.net |
| Polyomnia fruticosa | Asteraceae | Sakuranetin | Whole plant (Widely distributed) researchgate.netnih.govmdpi.comdntb.gov.uadntb.gov.ua |
| Baccharis retusa | Asteraceae | Sakuranetin | Dried and powdered twigs nih.gov |
| Artemisia campestris | Asteraceae | Sakuranetin | - nih.gov |
| Artemisia dracunculus | Asteraceae | Sakuranetin | - nih.gov |
| Baccharis spp. | Asteraceae | Sakuranetin | - nih.govnih.govdntb.gov.uaresearchgate.net |
| Betula spp. | Betulaceae | Sakuranetin | - nih.govnih.govdntb.gov.uaresearchgate.net |
| Juglans spp. | Juglandaceae | Sakuranetin | - nih.govnih.govdntb.gov.uaresearchgate.net |
| Rhus spp. | Anacardiaceae | Sakuranetin | - nih.govnih.govdntb.gov.uaresearchgate.net |
| Iris milesii | Iridaceae | Sakuranetin | Rhizomes nih.gov |
| Eriodictyon californicum | Boraginaceae | Sakuranetin | Leaves and stems nih.gov |
| Hyptis salzmanii | Lamiaceae | Sakuranetin | Leaves nih.gov |
| Teucrium stocksianum | Labiatae | Sakuranetin | Aerial parts nih.gov |
| Viscum album L. | Santalaceae | Sakuranetin | Tinctures nih.gov |
| Bonnetia dinizii | Guttiferae | Sakuranetin | Wood nih.gov |
| Primula sieboldii | Primulaceae | Sakuranetin | Bud exudate nih.gov |
| Dodonaea viscosa | Sapindaceae | Sakuranetin | Aerial parts nih.gov |
| Xanthorrhoea hastilis | Xanthorrhoeaceae | Sakuranetin | Dried resin nih.gov |
| Eupatorium havanense | Asteraceae | Sakuranetin | Whole plant nih.gov |
| Daphne aurantiaca | Thymelaeaceae | Sakuranetin | Stem bark nih.gov |
| Dicerothamnus rhinocerotis | Asteraceae | Sakuranetin | Dried leaves nih.gov |
Role of this compound as a Phytoalexin in Plant Defense Mechanisms Sakuranetin, the aglycone of this compound, plays a key role as a phytoalexin in plant resistance to biotic and abiotic stressesresearchgate.netnih.govnih.govresearchgate.netnih.govmdpi.comdntb.gov.uadntb.gov.ua. Phytoalexins are antimicrobial compounds produced by plants in response to pathogens like fungi and bacteriaslideshare.net. They are synthesized de novo after stress and function to inhibit pathogen growthslideshare.netresearchgate.net.
In rice (Oryza sativa L.), sakuranetin is the major phenolic phytoalexin mdpi.comnih.gov. Its biosynthesis is rapidly induced by various stresses, including infection with phytopathogens such as Magnaporthe oryzae, Xanthomonas oryzae, and Ditylenchus angustus, as well as infestation with Sogatella furcifera, UV irradiation, and treatment with chemicals like CuCl2 or jasmonic acid (JA) nih.govresearchgate.netnih.gov. The induction of sakuranetin accumulation in response to rice blast fungus infection and its antimicrobial activity against a wide range of phytopathogenic fungi and bacteria strongly suggest its biological role as a phytoalexin mdpi.com.
Sakuranetin's antimicrobial activity against phytopathogenic fungi (e.g., M. grisea, Bipolaris oryzae, and R. solani) and bacteria (e.g., Burkholderia glumae, Xanthomonas oryzae pv. Oryzae, and X. oryzae pv. oryzicola) contributes to plant defense mdpi.comnih.gov. Flavonoids, in general, are among the most described secondary metabolites in plant defense systems and can act as strong phytoalexins against various pathogens mdpi.com.
Chemosystematic Implications of this compound Presence Chemosystematics, or chemotaxonomy, involves classifying organisms based on their biochemical compositionstandfonline.comresearchgate.net. The presence and distribution of specific secondary metabolites, such as flavonoids like this compound and sakuranetin, can provide insights into the taxonomic relationships between plant species.
The identification of this compound and sakuranetin across various genera and families suggests their potential utility in chemosystematic studies. For instance, sakuranetin is considered a typical flavanone (B1672756) in the Prunus family researchgate.net. The occurrence of similar classes of compounds within the same plant family is often observed due to shared enzymatic pathways tandfonline.com. While the provided search results highlight the distribution of this compound and sakuranetin, detailed research findings specifically on the chemosystematic implications of this compound's presence were not extensively covered. However, the consistent isolation of this compound/etin from certain plant groups, particularly within Prunus and its role as a phytoalexin in Oryza sativa and Polyomnia fruticosa, indicates its potential as a chemotaxonomic marker for these groups. The broader distribution across diverse families like Asteraceae, Betulaceae, Juglandaceae, and others also suggests potential evolutionary or ecological factors influencing its biosynthesis in these lineages.
Biosynthesis and Metabolic Pathways of Sakuranin
Precursor Pathways: Phenylpropanoid and Shikimate Pathways
The journey to sakuranin begins with two fundamental pathways in plant metabolism: the shikimate and phenylpropanoid pathways. oup.comhebmu.edu.cn The shikimate pathway is responsible for producing the aromatic amino acid L-phenylalanine from the primary metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate. hebmu.edu.cnnih.govresearchgate.net This pathway is crucial as it supplies the foundational carbon skeleton for a vast array of plant secondary metabolites, including flavonoids. oup.comnih.gov
The phenylpropanoid pathway commences with L-phenylalanine. ijpsonline.comnih.gov The first enzyme, phenylalanine ammonia-lyase (PAL), converts L-phenylalanine into trans-cinnamic acid. oup.commdpi.com Subsequently, cinnamate (B1238496) 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. oup.comnih.gov This molecule is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA, a key precursor that stands at the entry point of the flavonoid biosynthesis branch. mdpi.comijpsonline.com This sequence of reactions provides one of the two essential building blocks for the flavanone (B1672756) core. oup.com
Enzymatic Steps in Flavanone Biosynthesis Leading to this compound
The formation of this compound from p-coumaroyl-CoA involves a series of specific enzymatic conversions that build the characteristic flavanone structure and then modify it through methylation and glycosylation.
The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS). nih.govijpsonline.com This enzyme performs a stepwise condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form a C15 intermediate known as naringenin (B18129) chalcone. oup.commdpi.com CHS is a key regulatory enzyme, as it diverts the metabolic flux from the general phenylpropanoid pathway specifically toward flavonoid production. ijpsonline.comijpsonline.com
The resulting naringenin chalcone is an open-chain structure that must be cyclized to form the three-ringed flavanone skeleton. This intramolecular cyclization is catalyzed by the enzyme chalcone isomerase (CHI). taylorandfrancis.comresearchgate.net CHI facilitates the conversion of naringenin chalcone into the flavanone (2S)-naringenin, which serves as the direct precursor for a wide variety of flavonoids, including sakuranetin (B8019584). oup.comnih.govfrontiersin.org
The synthesis of sakuranetin, the aglycone (non-sugar part) of this compound, involves a methylation step. The flavanone naringenin is converted to sakuranetin through the action of a specific O-methyltransferase (OMT). nih.gov In rice, this key enzyme has been identified as naringenin 7-O-methyltransferase (NOMT). nih.govresearchgate.net NOMT catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of naringenin, yielding sakuranetin. nih.govwikipedia.org This enzymatic step is a critical branch point, directing naringenin towards the production of this specific phytoalexin. nih.gov
| Enzyme | Substrate(s) | Product | Pathway Step |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | Phenylpropanoid Pathway |
| Cinnamate 4-Hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid | Phenylpropanoid Pathway |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA | Phenylpropanoid Pathway |
| Chalcone Synthase (CHS) | 1x p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Flavanone Biosynthesis |
| Chalcone Isomerase (CHI) | Naringenin Chalcone | (2S)-Naringenin | Flavanone Biosynthesis |
| Naringenin 7-O-Methyltransferase (NOMT) | (2S)-Naringenin + S-adenosyl-methionine | Sakuranetin | Sakuranetin Synthesis |
| UDP-dependent Glycosyltransferase (UGT) | Sakuranetin + UDP-Glucose | This compound (Sakuranetin-5-O-glucoside) | This compound Formation |
The final step in the biosynthesis of this compound is the attachment of a sugar moiety to its aglycone, sakuranetin. This glycosylation reaction is catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.govnih.gov These enzymes transfer a sugar molecule, typically glucose, from an activated sugar donor like UDP-glucose to a specific hydroxyl group on the acceptor molecule. nih.govmdpi.com In the case of this compound, a UGT catalyzes the transfer of glucose to the 5-hydroxyl group of sakuranetin, forming the final product, this compound (sakuranetin-5-O-glucoside). wikipedia.org This glycosylation step often increases the water solubility and stability of the flavonoid compound. nih.gov
Role of O-Methyltransferases in this compound/Sakuranetin Synthesis
Genetic Regulation of this compound Biosynthesis Genes
The production of this compound is tightly regulated at the genetic level, often in response to environmental cues. The expression of genes encoding the biosynthetic enzymes, such as CHS, CHI, and NOMT, is induced by various biotic and abiotic stressors. researchgate.net For instance, in rice, the accumulation of sakuranetin and the expression of its biosynthesis genes are significantly upregulated upon UV irradiation or infection by pathogens like the blast fungus Magnaporthe oryzae. mdpi.comnih.gov
This regulation is controlled by complex networks involving transcription factors (TFs). mdpi.com Key families of TFs, such as MYB and bHLH, are known to control the expression of structural genes in the flavonoid pathway. mdpi.commdpi.com For example, specific MYB transcription factors can bind to the promoter regions of CHS and other pathway genes, activating their transcription and leading to the production of flavonoids in response to stress. nih.gov The induction of NOMT expression is also linked to signaling molecules like jasmonic acid, which plays a central role in plant defense responses. nih.govresearchgate.netpnas.org
Metabolic Engineering Approaches for Enhanced Production
The valuable biological activities of sakuranetin have spurred interest in using metabolic engineering to increase its production. rsc.org Since plants often produce it in low quantities, heterologous production in microorganisms like Escherichia coli and Saccharomyces cerevisiae has emerged as a promising alternative. researchgate.netnih.govfrontiersin.org
These strategies typically involve several key modifications:
Pathway Reconstruction : Introducing all the necessary plant genes (e.g., TAL, 4CL, CHS, CHI, and NOMT) into the microbial host to build the de novo biosynthesis pathway from a simple carbon source like glucose. nih.gov
Enhancing Precursor Supply : Overexpressing genes in the host's native metabolic pathways to boost the supply of essential precursors. This includes increasing the pools of malonyl-CoA and the methyl donor S-adenosyl-methionine (SAM), which are often limiting factors. researchgate.netnih.gov
Process Optimization : Developing co-culture systems where different parts of the biosynthetic pathway are split between two different engineered microbial strains to reduce the metabolic burden on a single host. researchgate.net Fed-batch fermentation in bioreactors is also used to achieve higher cell densities and product titers. researchgate.netnih.gov
These approaches have successfully increased the yield of sakuranetin from negligible amounts to titers as high as 158.65 mg/L in engineered S. cerevisiae. nih.gov
| Host Organism | Engineering Strategy | Key Genes Modified/Introduced | Reported Yield | Reference |
|---|---|---|---|---|
| E. coli | Co-culture system with precursor feeding | TAL, 4CL, CHS, CHI, PfOMT3 | 79 mg/L | researchgate.net |
| Saccharomyces cerevisiae | De novo synthesis from glucose, precursor pathway optimization | TAL, 4CL, CHS, CHI, NOMT, ACC1 mutants | 158.65 mg/L | nih.gov |
| Streptomyces albidoflavus | Heterologous biosynthesis in metabolically engineered strain | TAL, 4CL, CHS, CHI, OMT | 8.2 mg/L | researchgate.net |
Chemical Synthesis and Derivatization Strategies for Sakuranin
Total Synthesis Methodologies of Sakuranin and its Aglycone Sakuranetin (B8019584)
The total synthesis of sakuranetin, the aglycone of this compound, is pivotal as this compound can be subsequently formed through glycosylation. Synthetic approaches typically build the flavanone (B1672756) core and then introduce the specific substitution pattern of sakuranetin.
A common strategy for constructing the flavanone skeleton involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde, which yields a chalcone (B49325) intermediate. Subsequent intramolecular cyclization of the chalcone under acidic or basic conditions affords the flavanone. For sakuranetin, this would involve a 2'-hydroxy-4'-methoxy-6'-hydroxyacetophenone and p-hydroxybenzaldehyde. However, regioselectivity and the protection of hydroxyl groups are critical challenges in this approach.
A more targeted synthesis of sakuranetin has been achieved starting from the more readily available flavonoid, naringenin (B18129). nih.gov This method utilizes a regioselective deacetylation strategy. The key steps are:
Acetylation: Naringenin is fully acetylated to form naringenin triacetate.
Regioselective Deacetylation: The triacetate is treated with imidazole (B134444) in 1,4-dioxane, which selectively removes the acetyl group at the C-7 hydroxyl position, yielding the 5,4'-diacetylated intermediate. nih.gov
Methylation: The free hydroxyl group at C-7 is then methylated. nih.gov
Deprotection: The remaining acetyl groups at C-5 and C-4' are removed to yield sakuranetin. nih.gov
The synthesis of this compound itself from sakuranetin involves a final glycosylation step. This can be accomplished through chemical or enzymatic methods, where a protected glucose donor is attached to the 5-hydroxyl group of sakuranetin, followed by deprotection.
Semi-synthetic Routes from Precursors
Semi-synthesis is a valuable strategy that uses naturally occurring compounds as starting materials. Given that sakuranetin is the direct precursor to this compound, and naringenin is the precursor to sakuranetin, these natural flavonoids are ideal starting points for semi-synthetic routes.
The conversion of naringenin to sakuranetin is a key semi-synthetic transformation. Naringenin is abundant in citrus fruits. The synthesis involves the selective methylation of the hydroxyl group at the C-7 position of the naringenin molecule. wikipedia.org In nature, this conversion is catalyzed by the enzyme naringenin 7-O-methyltransferase (NOMT). nih.gov Chemically, this can be achieved by protecting the more reactive hydroxyl groups at C-5 and C-4', followed by methylation of the C-7 hydroxyl and subsequent deprotection, as described in the regioselective deacetylation method. nih.gov
The most direct semi-synthesis of this compound involves the glycosylation of sakuranetin. Sakuranetin can be isolated from various plant sources or synthesized. mdpi.commdpi.com The subsequent step is the attachment of a glucose moiety at the C-5 position. nih.gov This transformation can be challenging due to the need for regioselectivity, as sakuranetin also possesses a hydroxyl group at C-4'. Enzymatic methods using glycosyltransferases can offer high selectivity. Chemical glycosylation often involves:
Protection of the 4'-hydroxyl group of sakuranetin.
Reaction with an activated and protected glucose donor, such as acetobromo-α-D-glucose, under Koenigs-Knorr conditions.
Deprotection of the sugar and aglycone moieties to yield this compound.
Semi-synthetic methods have also been applied to create derivatives from natural precursors like naringin (B1676962), which is a glycoside of naringenin. brieflands.com These approaches highlight the utility of abundant natural products in accessing less common flavonoids and their derivatives.
Design and Synthesis of Novel this compound Analogs and Derivatives
The modification of the this compound and sakuranetin structure is a key strategy for developing novel compounds with potentially improved or new biological activities. Research has focused on creating analogs by altering the substitution pattern on the aromatic rings or by modifying the core flavanone structure.
A significant study focused on the asymmetric synthesis of sakuranetin-relevant flavanones to identify new antifungal leads. nih.govacs.org This work utilized a palladium-catalyzed asymmetric conjugate addition of various arylboronic acids to chromones, enabling the construction of a diverse library of chiral flavanones. nih.gov This approach allows for variation of the B-ring substituent, which is a 4-hydroxyphenyl group in sakuranetin. The study revealed that the stereochemistry and the nature of the B-ring substituent are critical for antifungal activity. Notably, some of the newly synthesized, non-natural flavanones exhibited significantly better antifungal potential against Rhizoctonia solani than sakuranetin itself. For instance, the (R)-enantiomer of a flavanone analog with a 4-chlorophenyl B-ring (flavanone 54 ) was found to be more potent than the commercial fungicide boscalid. nih.gov
Table 1: Antifungal Activity of Selected Synthesized Sakuranetin Analogs EC50 values represent the concentration required for 50% inhibition of fungal growth against Rhizoctonia solani.
| Compound | B-Ring Substituent | Enantiomer | EC₅₀ (μM) |
| Sakuranetin | 4-Hydroxyphenyl | (S) | 49.8 |
| Analog 54 | 4-Chlorophenyl | (R) | 0.8 |
| Analog 54 | 4-Chlorophenyl | (S) | 12.3 |
| Analog 50 | 4-Fluorophenyl | (R) | 1.8 |
| Analog 50 | 4-Fluorophenyl | (S) | 15.6 |
| Analog 47 | 3-Chlorophenyl | (R) | 1.6 |
| Analog 47 | 3-Chlorophenyl | (S) | 20.1 |
This table was generated based on data from Yang, J., et al. (2022). nih.gov
This research demonstrates that synthetic derivatization can lead to compounds with superior biological activity compared to the natural parent molecule, highlighting the importance of exploring the chemical space around the sakuranetin scaffold.
Stereochemical Considerations in this compound Synthesis
The this compound molecule contains a chiral center at the C-2 position of the flavanone ring. In nature, it exists predominantly as the (2S)-enantiomer. nih.gov The stereochemistry at this position is crucial for biological activity, as different enantiomers often exhibit different pharmacological effects. nih.gov Therefore, controlling the stereochemistry during synthesis is of paramount importance.
Several stereoselective synthesis strategies have been developed to produce enantiomerically pure or enriched flavanones. mdpi.com These methods aim to control the formation of the C-2 stereocenter.
Key approaches include:
Organocatalysis: Chiral organocatalysts, such as amines or thioureas derived from natural alkaloids, can catalyze the intramolecular oxa-Michael addition of chalcone intermediates, leading to the formation of chiral flavanones with high enantioselectivity. nih.gov
Organometallic Catalysis: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. For instance, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to chromones, using chiral ligands like CarOx or PyDHIQ, has proven effective for the enantioselective synthesis of C-2 arylated chromanones, which are direct precursors to flavanones like sakuranetin. nih.govnih.govrsc.org These reactions can produce the desired enantiomer in high yield and with excellent enantiomeric excess (ee). nih.gov
Biocatalysis: Enzymes offer unparalleled stereoselectivity. The natural biosynthesis of flavanones utilizes chalcone isomerase, which stereospecifically cyclizes chalcones to (S)-flavanones. rsc.org In the laboratory, engineered enzymes, such as myoglobin (B1173299) mutants, have been used to catalyze the intramolecular C(sp3)–H activation of diazo reagents to prepare precursors for flavanone synthesis with high yield and enantioselectivity. rsc.org Lipases have also been employed for the kinetic resolution of racemic flavan-4-ols, which are intermediates in flavanone synthesis. mdpi.com
These advanced synthetic methods provide access to specific enantiomers of sakuranetin and its analogs, which is essential for detailed structure-activity relationship (SAR) studies and the development of new chiral therapeutic agents. mdpi.comresearchgate.net
Advanced Analytical Methodologies for Sakuranin Research
Extraction and Isolation Techniques for Natural Sakuranin
Extracting this compound from plant matrices involves separating it from other plant constituents. Various methods are employed, ranging from conventional solvent extraction to more modern techniques. Isolation aims to obtain this compound in a purified form for further analysis.
Optimization of Extraction Parameters
Optimizing extraction parameters is essential to maximize the yield and purity of this compound. Factors such as solvent type, solvent concentration, temperature, time, and solid-to-solvent ratio significantly influence the efficiency of the extraction process. Studies on related flavonoids like naringin (B1676962) demonstrate the importance of these parameters. For instance, optimizing the extraction of naringin from Citrus sinensis peel using response surface methodology identified optimal conditions including specific extraction time, temperature, and solvent-to-drug ratio for maximizing yield. phcogres.comresearchgate.net Ultrasound-assisted extraction has been shown to be effective for extracting flavonoids, with parameters like ethanol (B145695) concentration, material-liquid ratio, and ultrasonication time being optimized for yield. mdpi.com
Conventional solvent extraction often utilizes solvents such as ethanol, methanol (B129727), and acetone. mdpi.com Ethanol and methanol are frequently preferred due to their higher yields in flavonoid recovery. mdpi.com Hot water extraction and maceration are also traditional methods. mdpi.comscielo.org.co More advanced techniques include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can offer advantages such as shorter extraction times and higher efficiency. phcogres.commdpi.comnih.govajgreenchem.com Supercritical fluid extraction (SFE) is another technique used for extracting flavonoids like naringin. mdpi.comresearchgate.net
Table 1 provides examples of extraction methods and solvents used for related flavonoids, illustrating the variety of approaches applicable to compounds like this compound.
| Method | Solvents Used | Reference |
| Maceration | Ethanol, Methanol | mdpi.comscielo.org.co |
| Heat Reflux Extraction | Ethanol | nih.gov |
| Soxhlet Extraction | Ethanol | phcogres.commdpi.com |
| Ultrasound-Assisted Extraction | Ethanol, Methanol, Water | phcogres.commdpi.commdpi.comnih.govajgreenchem.com |
| Microwave-Assisted Extraction | Water, Ethanol | mdpi.comajgreenchem.com |
| Supercritical Fluid Extraction | SC-CO2, Ethanol | mdpi.comresearchgate.net |
| Liquid-Liquid Extraction | Isopropanol, Methanol, n-Hexane | researchgate.net |
Table 1: Examples of Extraction Methods and Solvents for Flavonoids
Following initial extraction, purification steps are necessary to isolate this compound. Techniques such as liquid-liquid partition and crystallization are commonly employed. researchgate.netscirp.orgoup.com For example, purification of naringin has been achieved through recrystallization using solvents like isopropanol. scirp.org
Chromatographic Separation Techniques (e.g., HPLC, LC-MS)
Chromatographic methods are indispensable for separating this compound from complex mixtures and for its analysis and purification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used.
HPLC is a powerful technique for the separation and purification of phenolic compounds like this compound, offering high purity. mdpi.com Reverse-phase HPLC (RP-HPLC) is a common mode, utilizing a less polar stationary phase and a more polar mobile phase. mdpi.com Chiral HPLC can be used for the stereospecific analysis of flavanones. researchgate.netnih.gov UV detection is frequently coupled with HPLC for the analysis of flavonoids, typically monitoring absorbance at wavelengths around 280-288 nm. researchgate.netscirp.org
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing both separation and molecular mass information. This hyphenated technique is invaluable for the identification and quantification of compounds in complex matrices. scirp.orgmdpi.comresearchgate.net LC-MS/MS, or tandem mass spectrometry, allows for further fragmentation of ions, providing more detailed structural information and enhancing selectivity. rsc.orgmdpi.comnih.govnih.govresearchgate.netcabidigitallibrary.org
Table 2 shows examples of chromatographic conditions used for the analysis of flavonoids, including mobile phases and columns.
| Technique | Column Type | Mobile Phase | Detection Method | Reference |
| HPLC | Chiralpak AD-RH | Methanol:Water (6:4) | UV (288 nm) | researchgate.net |
| HPLC | Agilent ZORBAX C18 | Methanol and water with 1% acetic acid (gradient) | UV (280 nm) | scirp.org |
| UHPLC-MS/MS | Universal XB C18 | 0.1% formic acid in water and acetonitrile | MS/MS | rsc.org |
| LC-MS | Poroshell 120 EC-C18 | Formic acid in water and acetonitrile | ESI-MS | mdpi.com |
| LC-MS | Kromasil C18 | Formic acid in water and acetonitrile | APCI-MS | researchgate.net |
| UHPLC-MS/MS | ACQUITY UPLC BEH C18 | Water and methanol with 0.1% formic acid (gradient) | ESI-MS/MS | cabidigitallibrary.org |
Table 2: Examples of Chromatographic Conditions for Flavonoid Analysis
Spectroscopic Characterization Methods
Spectroscopic methods provide crucial information about the structure, functional groups, and properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for elucidating the structure and conformation of organic molecules like this compound. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. nih.govnih.govchemicalbook.com Two-dimensional NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HSQC/HMBC, are particularly useful for establishing connectivity between atoms and assigning signals in complex spectra. nih.govmagritek.com
NMR analysis can help confirm the aglycone and glycoside parts of this compound and determine the position of the glycosidic linkage. The chemical shifts and coupling constants observed in the NMR spectra provide insights into the chemical environment of each nucleus and the spatial arrangement of atoms, aiding in conformational analysis. magritek.comtandfonline.com
Mass Spectrometry (MS) for Molecular Fragmentation Studies
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which provides structural details. nih.gov Electrospray ionization (ESI) is a common ionization technique for flavonoids and their glycosides, producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻). mdpi.comnih.govnih.govrsc.org
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions, yielding product ions that correspond to specific structural subunits. rsc.orgmdpi.comnih.govnih.govresearchgate.netcabidigitallibrary.orgrsc.org Analysis of these fragmentation pathways can help confirm the presence of the flavanone (B1672756) aglycone and the attached sugar moiety, as well as their points of attachment. For flavonoid glycosides, characteristic fragment ions often result from the cleavage of the glycosidic bond and further fragmentation of the aglycone or sugar units. mdpi.comnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound by analyzing the vibrational modes of the molecule. scirp.orgnih.govgoogle.comresearchgate.net Characteristic absorption bands in the IR spectrum correspond to specific bonds, such as O-H (hydroxyl), C=O (carbonyl), and C=C (aromatic ring). scirp.orgtandfonline.comnih.gov
UV-Vis spectroscopy is useful for detecting the presence of chromophores, such as the conjugated pi systems in the flavonoid structure. rsc.orggoogle.comresearchgate.netresearchgate.netokstate.edu Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (300-400 nm) related to the B-ring cinnamoyl system and Band II (240-295 nm) related to the A-ring benzoyl system. researchgate.net The specific wavelengths of maximum absorbance (λmax) and the shape of the UV-Vis spectrum can provide characteristic fingerprints for this compound and its related compounds. researchgate.netokstate.edu
Table 3 summarizes typical spectroscopic data points for flavonoids, applicable to the characterization of this compound.
| Spectroscopy Technique | Information Provided | Typical Data (Flavonoids) | Reference |
| IR Spectroscopy | Functional groups | Absorption bands for O-H, C=O, C=C etc. | scirp.orgtandfonline.comnih.govresearchgate.net |
| UV-Vis Spectroscopy | Presence of chromophores, Conjugation | λmax around 280-295 nm (Band II), 300-400 nm (Band I) | rsc.orgresearchgate.netresearchgate.netokstate.edu |
| MS Spectroscopy | Molecular weight, Fragmentation pattern | Molecular ions ([M+H]⁺, [M-H]⁻), fragment ions | mdpi.comnih.govnih.govcabidigitallibrary.orgrsc.org |
| NMR Spectroscopy | Structural connectivity, Conformation | Chemical shifts, coupling constants (¹H, ¹³C, 2D NMR) | nih.govnih.govchemicalbook.commagritek.comtandfonline.com |
Table 3: Summary of Spectroscopic Methods for Flavonoid Analysis
Quantitative Analysis Method Development and Validation
Quantitative analysis of this compound is crucial for determining its concentration in biological samples, plant extracts, and research formulations. Developing and validating robust analytical methods ensures accurate and reliable results. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of flavonoids, including flavanone glycosides like this compound. researcher.lifeasianpubs.org
Method development for this compound quantification typically involves optimizing parameters such as the stationary phase (e.g., C18 reversed-phase columns), mobile phase composition (often mixtures of water or buffer with organic solvents like methanol or acetonitrile), flow rate, and detection wavelength (often in the UV range, around 280 nm, suitable for flavonoids). asianpubs.orgresearchgate.netrsc.org For instance, methods for analyzing related flavanones like naringenin (B18129) and naringin utilize mobile phases composed of combinations of phosphate (B84403) buffer, acetonitrile, methanol, and water. asianpubs.orgresearchgate.netresearchgate.net
Validation of a quantitative analytical method is a critical process to confirm its suitability for its intended purpose. Key validation parameters typically include:
Selectivity/Specificity: Ensuring the method can accurately measure this compound in the presence of other components in the sample matrix.
Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a defined range. This is often assessed by preparing a series of standard solutions at different concentrations and plotting a calibration curve. asianpubs.orgresearchgate.netrsc.orgresearchgate.net
Precision: Evaluating the reproducibility of the method under defined conditions (e.g., intra-day and inter-day variability). This is usually expressed as relative standard deviation (RSD). researchgate.netcabidigitallibrary.orgmdpi.com
Accuracy: Determining how close the measured values are to the true concentration. This is often assessed through recovery studies by spiking known amounts of analyte into blank samples. researchgate.netresearchgate.netcabidigitallibrary.orgajgreenchem.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ). researchgate.netrsc.orgresearchgate.netajgreenchem.com
Matrix Effect: Assessing the influence of the sample matrix on the ionization or detection of the analyte, particularly important in techniques like LC-MS/MS. cabidigitallibrary.orgmdpi.com
Stability: Evaluating the stability of the analyte in the sample matrix under various storage conditions. cabidigitallibrary.orgmdpi.com
For example, a validated HPLC method for analyzing sakuranetin (B8019584) (the aglycone of this compound) utilized a Chiralpak AD-RH column with UV detection at 288 nm, demonstrating linearity from 0.5 to 100 µg/mL, extraction efficiency >98%, precision <12% RSD, and bias <10%. researchgate.net Another study on naringin and its metabolites employed a rapid resolution liquid chromatography tandem mass spectrometry (RRLC-MS/MS) method with stable isotope deuterium-labeling, validating parameters like specificity, linearity, precision, accuracy, extract recovery, and matrix effects according to guidelines. cabidigitallibrary.orgmdpi.com
Data from method validation studies can be presented in tables to show linearity ranges, precision (RSD), and accuracy (relative error or recovery percentages) at different concentration levels.
Bioassay-Guided Fractionation Techniques
Bioassay-guided fractionation is a powerful strategy used to isolate and identify bioactive compounds from complex natural matrices. This approach involves systematically separating a crude extract into simpler fractions based on their physicochemical properties, followed by testing each fraction for a specific biological activity (the bioassay). Fractions exhibiting the desired activity are then further fractionated, and the process is repeated until pure, active compounds are isolated. jppres.comresearchgate.netresearchgate.netscience.gov
The steps typically involved in bioassay-guided fractionation include:
Crude Extraction: Obtaining a crude extract from the plant material using appropriate solvents (e.g., ethanol, methanol, hexane, ethyl acetate) based on the polarity of the target compounds. jppres.comresearchgate.netresearchgate.net
Initial Fractionation: Separating the crude extract into broader fractions using techniques such as liquid-liquid partitioning or column chromatography with different stationary phases (e.g., silica (B1680970) gel) and mobile phase gradients of increasing polarity. jppres.comresearchgate.netscholarlinkinstitute.org
Bioassay Screening: Testing each obtained fraction for the target biological activity. The choice of bioassay depends on the desired effect (e.g., antioxidant activity, enzyme inhibition, antimicrobial activity, cytotoxicity). jppres.comresearchgate.netresearchgate.netscience.govscholarlinkinstitute.org
Further Fractionation: Subjecting the active fractions to more refined separation techniques, such as preparative HPLC, flash chromatography, or other chromatographic methods, to obtain sub-fractions. researchgate.net
Repeated Bioassay and Fractionation: Continuing the cycle of bioassay screening and fractionation until relatively pure compounds are obtained.
Structure Elucidation: Determining the chemical structure of the isolated active compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. jppres.comresearchgate.netscholarlinkinstitute.org
In the context of this compound research, bioassay-guided fractionation could be employed to isolate this compound or other related bioactive flavonoids from Prunus species based on a specific biological activity exhibited by the plant extract. For example, if a Prunus extract shows antioxidant activity, fractions would be tested for this activity, leading to the isolation of compounds responsible for the effect, which could include this compound or its aglycone, sakuranetin. Studies on other plant extracts have successfully used bioassay-guided fractionation to isolate compounds with antioxidant, antimicrobial, or enzyme inhibitory activities. jppres.comresearchgate.netresearchgate.netscience.govscholarlinkinstitute.org
The effectiveness of fractionation steps can be monitored by analyzing the composition of fractions using analytical techniques like Thin-Layer Chromatography (TLC) or analytical HPLC before proceeding to bioassay screening.
Biological Activities and Mechanistic Investigations of Sakuranin
Anticancer Mechanisms
Modulation of Cell Proliferation and Cell Cycle Arrest (in vitro and in vivo non-human models)
Sakuranin has been shown to potently inhibit cell proliferation in a dose-dependent manner in various cancer cell lines. researchgate.netnih.gov In human oropharyngeal squamous carcinoma cells (SCC-25), this compound demonstrated significant inhibition of cell viability. researchgate.netnih.gov Similarly, in human bladder cancer T24 cells, this compound impeded proliferation as evidenced by CCK-8 and EdU assays, which measure cell viability and DNA synthesis, respectively. nih.gov The inhibitory effect on T24 cell proliferation was observed to be concentration-dependent. nih.gov Furthermore, colony formation assays revealed that this compound reduced both the number and area of T24 cell colonies. nih.gov
A key mechanism underlying the anti-proliferative effects of this compound is its ability to induce cell cycle arrest. In lung cancer A549 cells, treatment with this compound led to a significant G2/M phase arrest, with approximately 70% of the cell population blocked in this phase at a concentration of 160 µg/mL. This disruption of the normal cell cycle progression is a critical factor in its anti-proliferative activity. In a non-human in vivo model using xenografts of A549 cells, this compound treatment resulted in a substantial 90% reduction in tumor volume, further confirming its anti-proliferative efficacy.
Table 1: Effect of this compound on Cell Proliferation and Cell Cycle
| Cell Line | Assay | Key Findings | Reference |
|---|---|---|---|
| SCC-25 (Oropharyngeal) | MTT Assay | Dose-dependent inhibition of cell proliferation. | researchgate.netnih.gov |
| T24 (Bladder) | CCK-8, EdU, Colony Formation | Decreased cell proliferation, reduced EdU positive cells, and diminished colony formation. | nih.gov |
| A549 (Lung) | Flow Cytometry | Induced G2/M phase cell cycle arrest (70% of cells at 160 µg/mL). | |
| A549 Xenograft (in vivo) | Tumor Volume Measurement | 90% reduction in tumor volume at 200 mg/kg dose. |
Induction of Apoptosis Pathways (e.g., Caspase-dependent, Mitochondrial-mediated)
This compound actively promotes apoptosis, or programmed cell death, in cancer cells through multiple pathways. In human oropharyngeal carcinoma cells, this compound was found to induce apoptosis, as confirmed by AO/EB and Annexin V/FITC staining assays. researchgate.netnih.gov The underlying mechanism involves the activation of the caspase cascade, specifically caspase-3 and caspase-9. researchgate.netnih.gov This is accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov
The mitochondrial pathway plays a crucial role in this compound-induced apoptosis. Treatment with this compound leads to a significant loss of mitochondrial membrane potential (MMP). researchgate.netnih.gov In lung cancer A549 cells, a 59% reduction in fluorescence intensity, indicating MMP depolarization, was observed. This disruption of the mitochondrial membrane is a key step that often precedes caspase activation. nih.gov Furthermore, DAPI staining of this compound-treated A549 cells revealed dose-dependent nuclear changes, such as chromatin condensation and fragmentation, which are characteristic features of apoptosis. In bladder cancer T24 cells, this compound treatment also led to an acceleration of apoptosis. nih.gov
Table 2: this compound's Role in Apoptosis Induction
| Cell Line | Method | Key Findings | Reference |
|---|---|---|---|
| SCC-25 (Oropharyngeal) | Western Blotting | Activation of caspase-3 and caspase-9; increased Bax, decreased Bcl-2 expression. | researchgate.netnih.gov |
| SCC-25 (Oropharyngeal) | Flow Cytometry | Significant decrease in mitochondrial membrane potential. | researchgate.netnih.gov |
| A549 (Lung) | Rhodamine-123 Staining | 59% reduction in mitochondrial membrane potential. | |
| A549 (Lung) | DAPI Staining | Dose-dependent chromatin condensation and fragmentation. | |
| T24 (Bladder) | Flow Cytometry | Accelerated apoptosis. | nih.gov |
Regulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
This compound can modulate the levels of reactive oxygen species (ROS) within cancer cells, contributing to its anticancer effects. In lung cancer A549 cells, this compound treatment led to a dose-dependent and significant increase in ROS levels. At the highest tested concentration, ROS levels tripled. This elevation of ROS can induce oxidative stress, a state of imbalance between the production of reactive oxygen species and the biological system's ability to detoxify these reactive products. nih.govexplorationpub.comesmed.org
While typically, cancer cells exhibit higher basal levels of ROS compared to normal cells, a further substantial increase in ROS can push the cells beyond a tolerable threshold, leading to cellular damage and apoptosis. nih.gov The pro-oxidant effect of flavonoids like this compound in cancer cells can involve mechanisms such as the inhibition of antioxidant enzymes. mdpi.com This increase in oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately contributing to cell death. nih.govmdpi.com
Table 3: Modulation of Oxidative Stress by this compound
| Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|
| A549 (Lung) | DCFH-DA Fluorescence | Tripled ROS levels at the highest concentration. |
Inhibition of Migration and Invasion in Cancer Cell Lines (in vitro and in vivo non-human models)
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process that can lead to metastasis. plos.orgfrontiersin.org this compound has demonstrated a significant ability to inhibit these processes in various cancer cell lines.
In vitro studies using Transwell assays have shown that this compound effectively reduces the migration and invasion of lung cancer A549 cells. A notable decrease of 70% in migration and 65% in invasion was observed. Similarly, in human bladder cancer T24 cells, this compound repressed both migration and invasion, as demonstrated by Transwell and scratch healing assays. nih.gov This was further supported by the finding that this compound diminished the protein level of MMP-2, a key enzyme involved in the degradation of the extracellular matrix, which is essential for cell invasion and migration. nih.gov In human oropharyngeal carcinoma cells, this compound also caused an inhibition of cell migration and invasion. researchgate.netnih.gov
Table 4: Inhibition of Cancer Cell Migration and Invasion by this compound
| Cell Line/Model | Assay | Key Findings | Reference |
|---|---|---|---|
| A549 (Lung) | Transwell Assay | 70% decrease in migration and 65% decrease in invasion. | |
| T24 (Bladder) | Transwell & Scratch Assays | Reduced migration and invasion; decreased MMP-2 protein levels. | nih.gov |
| SCC-25 (Oropharyngeal) | Transwell Assay | Inhibition of cell migration and invasion. | researchgate.netnih.gov |
| A549 Xenograft (in vivo) | Tumor Growth | Reduced tumor volume and weight, indicating anti-metastatic potential. |
Modulation of Key Signaling Pathways (e.g., PI3K/AKT/mTOR, p53/mTOR, MAPK)
This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. nih.govnih.gov One of the most significant is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. spandidos-publications.comhaematologica.org
In studies involving lung cancer and oropharyngeal cancer cells, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling cascade. researchgate.netnih.gov Molecular docking studies have confirmed strong binding affinities of this compound to PI3K, AKT, and mTOR, suggesting a direct inhibitory interaction. This inhibition disrupts the downstream signaling that promotes cancer cell survival and proliferation.
In human bladder cancer T24 cells, this compound was found to activate the p53/mTOR pathway. nih.gov It led to an upregulation of phosphorylated p53 and total p53 levels, while decreasing the ratio of phosphorylated mTOR to total mTOR. nih.gov The activation of the tumor suppressor p53 and the inhibition of mTOR contribute to the observed suppression of proliferation and induction of apoptosis. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway is another target of this compound. Molecular docking has indicated that this compound can bind to ERK, a key component of the MAPK pathway, suggesting its potential to modulate this signaling route as well. The flavonoid naringin (B1676962), a structural analog of this compound, has been shown to induce autophagy in gastric cancer cells through the activation of MAPK pathways, which in turn suppresses the PI3K/Akt/mTOR cascade. spandidos-publications.com
Table 5: this compound's Impact on Key Signaling Pathways
| Cell Line | Pathway | Effect | Reference |
|---|---|---|---|
| A549 (Lung) | PI3K/AKT/mTOR, MAPK | Inhibition of the pathway; strong binding to PI3K, AKT, mTOR, and ERK. | |
| SCC-25 (Oropharyngeal) | PI3K/AKT/mTOR | Inhibition of the expression of proteins related to the pathway. | researchgate.netnih.gov |
| T24 (Bladder) | p53/mTOR | Upregulation of p-p53 and p53; decreased p-mTOR/mTOR ratio. | nih.gov |
Reversal of Multidrug Resistance Mechanisms (in vitro)
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. frontiersin.orgnih.gov Flavonoids, including this compound, have been investigated for their potential to reverse MDR.
In vitro studies have identified this compound's precursor, sakuranetin (B8019584), as an effective modulator of P-gp. core.ac.uk Research on P-gp-expressing human colon cancer cells demonstrated that sakuranetin was an effective inhibitor of the P-gp efflux pump. core.ac.uk While direct studies on this compound are more limited in this specific area, the activity of its aglycone, sakuranetin, suggests a potential role for this compound in overcoming MDR. The structurally related flavonoid, naringin, has also been shown to reverse cisplatin (B142131) resistance in ovarian cancer cells. e-century.usamegroups.org The ability of these related flavonoids to inhibit MDR mechanisms suggests that this compound may act similarly, potentially by inhibiting the function of ABC transporters and re-sensitizing resistant cancer cells to chemotherapeutic agents. frontiersin.org
Table 6: Potential of this compound and Related Flavonoids in Reversing Multidrug Resistance
| Compound | Cell Line | Transporter/Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| Sakuranetin | P-gp-expressing colon cancer | P-glycoprotein (P-gp) | Effective inhibitor of the P-gp efflux pump. | core.ac.uk |
| Naringin | Cisplatin-resistant ovarian cancer | COX-2/NF-κB, Autophagy | Reverses cisplatin resistance. | e-century.usamegroups.org |
Anti-inflammatory Mechanisms
This compound, a flavonoid found in certain plants, has demonstrated notable anti-inflammatory properties through various mechanisms. These include the inhibition of pro-inflammatory mediators, modulation of key signaling pathways, and effects on immune cell responses.
Inhibition of Pro-inflammatory Mediators
Research has shown that this compound and its aglycone, naringenin (B18129), can suppress the production of several key molecules that promote inflammation. nih.gov Flavonoids, in general, are recognized for their anti-inflammatory effects, which are partly attributed to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and reduce the synthesis of prostaglandins, which are involved in pain and inflammation. nih.govresearchgate.net
This compound's anti-inflammatory action is also linked to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). nih.govmdpi.comingentaconnect.com For instance, in studies involving lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation, related flavonoids have been shown to decrease the expression of these cytokines. frontiersin.orgnih.gov Specifically, naringin, a structural analog of this compound, has been observed to reduce the levels of TNF-α and IL-6. ingentaconnect.comnih.govmdpi.com This is significant as these cytokines are central to the inflammatory cascade. nih.gov
Furthermore, the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a pro-inflammatory mediator, is also inhibited. nih.govfrontiersin.org The reduction in iNOS and subsequent NO production is a key aspect of the anti-inflammatory effects of many flavonoids. nih.gov
Table 1: Effects of Related Flavonoids on Pro-inflammatory Mediators
| Mediator | Effect of Related Flavonoids (e.g., Naringin, Naringenin) | References |
| Nitric Oxide (NO) | Inhibition of production | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of expression | nih.govfrontiersin.org |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression and activity | nih.govresearchgate.netmdpi.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction in secretion and expression | nih.govmdpi.comingentaconnect.comnih.govmdpi.com |
| Interleukin-6 (IL-6) | Reduction in secretion and expression | nih.govmdpi.comingentaconnect.comnih.govmdpi.com |
| Interleukin-12 (IL-12) | Reduction in secretion | mdpi.com |
Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comresearchgate.net These pathways are central regulators of the inflammatory response. frontiersin.org
The NF-κB pathway is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. mdpi.comfrontiersin.org this compound and related flavonoids have been shown to inhibit the activation of NF-κB. mdpi.comfrontiersin.org This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of its target inflammatory genes. frontiersin.org
Effects on Immune Cell Responses (in vitro macrophage models)
The anti-inflammatory properties of this compound have been investigated using in vitro macrophage models, such as RAW 264.7 cells. nih.govbiorxiv.org Macrophages are key immune cells that, when activated by stimuli like LPS, produce a barrage of pro-inflammatory mediators. biorxiv.orgfrontiersin.org
Studies have demonstrated that pretreatment with related flavonoids can significantly reduce the production of inflammatory markers in these macrophage models. nih.govresearchgate.net For example, naringin has been shown to inhibit the formation of foam cells from macrophages, a process relevant to atherosclerosis which has an inflammatory component. nih.gov It also reduces the expression of adhesion molecules and pro-inflammatory cytokines in macrophages. nih.gov These findings in macrophage models provide strong evidence for the anti-inflammatory potential of this compound at the cellular level. mdpi.com
Antioxidant Activity
Radical Scavenging Properties
Flavonoids, including this compound, are well-known for their antioxidant capabilities. jst.go.jpnih.gov They can directly scavenge various reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage. frontiersin.org The radical scavenging activity of flavonoids is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com
The structure of flavonoids is key to their antioxidant function, with the number and position of hydroxyl groups being particularly important. frontiersin.org These compounds can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing further damage. jst.go.jp Naringin, which is structurally similar to this compound, has been shown to possess radical scavenging activity. nih.govmdpi.comnih.gov This inherent ability to neutralize free radicals is a fundamental aspect of this compound's protective effects. mdpi.com
Table 2: Radical Scavenging Activity of Related Flavonoids
| Assay | Activity of Related Flavonoids (e.g., Naringin, Naringenin) | References |
| DPPH Radical Scavenging | Demonstrated scavenging ability | nih.govmdpi.com |
| Hydroxyl Radical Scavenging | Demonstrated scavenging ability | mdpi.comnih.gov |
| Superoxide (B77818) Radical Scavenging | Demonstrated scavenging ability | nih.gov |
Protection Against Oxidative DNA Damage
Oxidative stress can lead to damage to cellular macromolecules, including DNA. uminho.pt Such damage, if not repaired, can contribute to the development of various diseases. mdpi.com Phytochemicals like this compound can offer protection against this oxidative DNA damage. uminho.ptuq.edu.au
Studies have shown that certain flavonoids can protect DNA from damage induced by oxidizing agents. nih.govresearchgate.net For instance, naringenin, the aglycone of this compound, has been found to be effective in reducing DNA damage. nih.gov This protective effect is attributed to both the direct scavenging of ROS and the potential modulation of cellular antioxidant defense systems. uminho.pt By preventing or repairing oxidative DNA damage, this compound may help maintain genomic integrity. mdpi.com
Impact on Endogenous Antioxidant Systems (e.g., SOD, GPx, GSH)
This compound, like other flavonoids, is understood to contribute to the body's antioxidant defense, not only by direct free radical scavenging but also by modulating the activity of endogenous antioxidant enzymes. These enzymatic systems are the body's primary line of defense against reactive oxygen species (ROS). The main enzymes in this system include superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and the non-enzymatic antioxidant glutathione (GSH). scielo.brmdpi.com
While direct studies on this compound are part of ongoing research, the activities of its aglycone, sakuranetin, and related flavonoids like naringin provide significant insights. Research has shown that flavonoids can enhance the activity of these crucial enzymes. scielo.br For instance, the administration of certain flavonoids has been observed to increase the levels of SOD, GPx, and GSH, suggesting a greater capacity to neutralize oxygen free radicals. scielo.br The enzymatic antioxidant defense system plays a critical role in maintaining cellular health. SOD catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. mdpi.com Subsequently, GPx and catalase work to reduce hydrogen peroxide to water, thus preventing the formation of more dangerous hydroxyl radicals. mdpi.come-dmj.org GSH, a tripeptide, is a vital component of this system, acting as a cofactor for GPx and directly scavenging free radicals. mdpi.com The ability of flavonoids to bolster these systems is a key aspect of their health-promoting effects.
Antiviral and Antimicrobial Activities
This compound and its aglycone, sakuranetin, have demonstrated a spectrum of activities against various viral and microbial pathogens. nih.govontosight.ai These properties are a significant area of interest in the search for new therapeutic agents from natural sources.
Mechanisms of Action against Viral Pathogens
The antiviral mechanisms of flavonoids, including this compound, are multifaceted. jchr.org They can interfere with several stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles. brieflands.commdpi.com For its aglycone, sakuranetin, antiviral activity has been noted against human rhinovirus 3 (HRV3) and influenza B virus. nih.govmdpi.com
One of the proposed mechanisms for sakuranetin's action against HRV3 is the inhibition of viral adsorption to the host cell, a crucial first step in infection. This effect is thought to be linked to its general antioxidant properties. nih.gov Flavonoids can also inhibit viral replication by targeting viral enzymes essential for the synthesis of viral RNA or DNA. jchr.org Furthermore, they can modulate host-cell signaling pathways that are hijacked by viruses for their own propagation. mdpi.com Some flavonoids have been shown to block viral entry by interacting with viral surface proteins or host cell receptors. brieflands.com
Antibacterial Effects and Potential Targets
The antibacterial properties of flavonoids are well-documented, and this compound is no exception. These compounds can act against a range of bacteria through various mechanisms. csic.es While specific targets for this compound are still under investigation, the general antibacterial actions of flavonoids involve the disruption of bacterial cell membrane integrity, inhibition of nucleic acid synthesis, and interference with key bacterial enzymes. csic.esrsdjournal.org
Flavonoids have been shown to partition into the lipid bilayer of bacterial membranes, leading to a loss of membrane potential and leakage of cellular components. csic.es Another key mechanism is the inhibition of bacterial enzymes such as DNA gyrase, which is essential for DNA replication, and D-alanine:D-alanine ligase, which is involved in peptidoglycan synthesis for the cell wall. csic.es Some flavonoids can also attenuate bacterial pathogenicity by inhibiting virulence factors like biofilm formation and toxin production. csic.es
Antifungal Properties
Sakuranetin, the aglycone of this compound, has reported antifungal activity against certain phytopathogenic and clinical fungal strains. nih.gov It has shown efficacy against the plant pathogenic fungus Cladosporium sp. nih.gov Studies have also indicated its activity against the clinical strains Trichophyton rubrum and T. mentagrophytes, which are common causes of skin infections. nih.gov
The antifungal mechanism of sakuranetin is an area of active research. In some fungi, such as the rice blast fungus Pyricularia oryzae, it is metabolized into less active compounds, suggesting a detoxification mechanism by the fungus. nih.gov The structural features of sakuranetin, particularly the methoxy (B1213986) group at the C-7 position, appear to be important for its antifungal activity. nih.gov
Other Biological Activities and Mechanistic Insights
Beyond its antioxidant and antimicrobial effects, this compound and its related compounds exhibit other significant biological activities.
Antiallergic Properties
Sakuranetin has been reported to possess antiallergic properties. nih.govresearchgate.net The mechanisms underlying these effects are linked to the modulation of the immune response, particularly the inhibition of mast cell degranulation and the release of inflammatory mediators.
Anti-parasitic Effects
The aglycone of this compound, sakuranetin, has been reported to possess anti-parasitic properties. mdpi.comnih.gov Research has identified its potential against various parasites, including those responsible for leishmaniasis and trypanosomiasis. tandfonline.com The activity of flavonoids against parasites can be attributed to several mechanisms, such as the disruption of cell membrane integrity, inhibition of nucleic acid and protein synthesis, or interference with the parasite's reproductive processes. researchgate.net While sakuranetin is recognized for these activities, its glycoside form, this compound, is often considered to have limited bioactivity until it is metabolized into its aglycone. researchgate.net The anti-parasitic potential of sakuranetin positions it as a compound of interest for designing new therapeutic agents against parasitic diseases. mdpi.com
| Compound | Parasite Target | Observed Effect | Reference |
| Sakuranetin | Leishmania spp. | Antileishmanial activity | tandfonline.com |
| Sakuranetin | Trypanosoma spp. | Antitrypanosomal activity | tandfonline.com |
| Sakuranetin | General | Antiparasitic properties | mdpi.comnih.gov |
Antimutagenic Potential
Sakuranetin, the aglycone of this compound, has been identified as having antimutagenic potential. mdpi.comnih.govtandfonline.comresearchgate.net Agents that can counteract the mutagenic effects of physical or chemical mutagens are known as antimutagens. mdpi.com The mechanism behind the antimutagenic activity of many flavonoids is often linked to their antioxidant capacity, which allows them to scavenge free radicals and protect DNA from damage. mdpi.comukzn.ac.za By mitigating the effects of genotoxic agents, such compounds play a role in preventing mutations that can lead to various diseases. mdpi.com The antimutagenic properties of sakuranetin contribute to its profile as a biologically significant phytoalexin. tandfonline.comresearchgate.net
| Compound | Activity | Proposed Mechanism | Reference |
| Sakuranetin | Antimutagenic | Not specified in detail, but linked to general flavonoid bioactivity. | mdpi.comnih.govtandfonline.com |
| Flavonoids (General) | Antigenotoxic/Antimutagenic | High antioxidant capacity, scavenging of free radicals. | mdpi.comukzn.ac.za |
Neuroprotective Mechanisms (in vivo animal models)
While direct in vivo studies on this compound are limited, research on structurally related flavonoids, such as naringin and its aglycone naringenin, provides significant insight into potential neuroprotective mechanisms. Sakuranetin is the 7-O-methyl ether of naringenin, suggesting they may share mechanistic pathways. In vivo animal models of neurodegenerative conditions like Parkinson's disease and neurotoxicity have been used to study these effects. nih.govresearchgate.net
In a rat model of acrylamide-induced neurotoxicity, the related compound naringin was shown to have a neuroprotective effect due to its anti-apoptotic and antioxidant potential. informaticsjournals.co.in It was observed to down-regulate the pro-apoptotic protein Bax and up-regulate the anti-apoptotic protein Bcl-2. informaticsjournals.co.in In various rodent models of Parkinson's disease, the flavonoid resveratrol (B1683913) has demonstrated neuroprotective effects through mechanisms including antioxidation, anti-inflammation, and amelioration of mitochondrial dysfunction. researchgate.net Other flavonoids like hesperidin (B1673128) and chrysin (B1683763) have shown neuroprotective effects in rodent models by reducing oxidative stress, inflammation, and cytotoxicity. nih.govmdpi.com These effects are often mediated by modulating signaling pathways such as the Nrf2/ARE (antioxidant response element) system, which is crucial for cellular defense against oxidative damage. nih.gov For instance, naringenin was found to reverse the translocation of Nrf2 in rat hippocampal neurons, highlighting a specific molecular mechanism. nih.gov These findings suggest that this compound, through its aglycone, may exert neuroprotection by mitigating oxidative stress and apoptosis in the nervous system.
| Compound Studied | Animal Model | Condition | Key Mechanistic Findings | Reference |
| Naringin | Wistar Rats | Acrylamide-induced neurotoxicity | Anti-apoptotic (Bax/Bcl-2 regulation), antioxidant. | informaticsjournals.co.in |
| Naringenin | Rats | MCAO/R Injury | Modulated Nrf2 translocation, reduced apoptosis-related proteins. | nih.gov |
| Resveratrol | Rodent Models | Parkinson's Disease | Antioxidation, anti-inflammation, improved mitochondrial function. | researchgate.net |
| Chrysin | Mouse Model | Parkinson's Disease | Attenuated NF-κB upregulation, reduced TNF-α and IL-1β levels. | mdpi.com |
Anti-osteoporotic Mechanisms (in vivo animal models and computational)
The potential of flavonoids in bone health has been investigated, with significant research focusing on naringin, a compound structurally related to this compound. These studies in in vivo animal models and through computational analysis suggest mechanisms by which this compound may act against osteoporosis.
In ovariectomized (OVX) rats, a common animal model for postmenopausal osteoporosis, naringin has been shown to promote angiogenesis in bone and inhibit apoptosis of vascular endothelial cells, thereby exerting an anti-osteoporotic effect. spandidos-publications.com It was found to increase microvascular density in the femur, which was positively correlated with bone mineral density. spandidos-publications.com In vivo studies in OVX mice demonstrated that naringin treatment could increase the expression of osteogenic markers and promote bone formation. nih.govfrontiersin.org The mechanism appears to involve the stimulation of the Wnt/β-catenin signaling pathway via interactions with AMPK and Akt. nih.gov
Computational studies have further elucidated these mechanisms. A network pharmacology and molecular docking study on naringin identified core targets in osteoporosis, including TNF, IL6, AKT1, and STAT3. researchgate.net The analysis predicted that naringin's therapeutic effect involves the regulation of multiple signaling pathways such as the TNF, FoxO, and PI3K-Akt pathways, which influence biological processes like cell proliferation, apoptosis, and inflammatory responses. researchgate.net These findings suggest that this compound could similarly modulate bone metabolism by enhancing bone formation and inhibiting bone resorption through multiple signaling pathways. researchgate.net
| Compound Studied | Model | Key Mechanistic Findings | Reference |
| Naringin | Ovariectomized (OVX) Rat Model | Promotes intraosseous angiogenesis; inhibits endothelial cell apoptosis via mitochondrial and ER stress pathways. | spandidos-publications.com |
| Naringin | Ovariectomized (OVX) Mouse Model | Stimulates Wnt/β-catenin signaling via AMPK and Akt; enhances osteogenic marker expression. | nih.gov |
| Naringin | Network Pharmacology & Molecular Docking | Regulates TNF, FoxO, IL-17, PI3K-Akt pathways; targets include TP53, IL6, TNF, AKT1. | researchgate.net |
| ZG Formulation (contains naringin) | Ovariectomized (OVX) Mouse Model | Increased osteoblast number, promoted bone matrix mineralization, and inhibited osteoclast differentiation. | frontiersin.org |
Effects on Angiogenesis (in vivo animal models)
Angiogenesis, the formation of new blood vessels, is a critical process in both healthy and pathological conditions. The effects of flavonoids on angiogenesis have been studied in various in vivo models, with compounds like naringin demonstrating notable activity.
In a mouse xenograft model of glioblastoma, administration of naringin was found to inhibit tumor-induced angiogenesis. nih.gov The study observed a significant reduction in microvasculature density within the tumors of naringin-treated mice, as evidenced by reduced staining for the endothelial marker CD31. nih.gov The anti-angiogenic effect was further supported by the decreased mRNA expression of angiogenesis-related markers CD311 and CD105 in the tumor tissue. nih.gov
Conversely, in the context of bone health, naringin has been shown to promote angiogenesis. In an in vivo model of osteoporosis in ovariectomized rats, naringin treatment led to a significantly higher number of microvessels in the distal femur, suggesting a pro-angiogenic effect that contributes to its anti-osteoporotic activity. spandidos-publications.com This indicates that the effect of these flavonoids on angiogenesis can be context-dependent, inhibiting the process in tumors while promoting it in tissue repair and regeneration.
| Compound Studied | In Vivo Model | Context | Key Findings on Angiogenesis | Reference |
| Naringin | Mouse Xenograft (Glioblastoma) | Cancer | Inhibited tumor angiogenesis; reduced microvessel density (CD31). | nih.gov |
| Naringin | Ovariectomized Rat | Osteoporosis | Promoted intraosseous angiogenesis; increased microvessel density in the femur. | spandidos-publications.com |
Structure Activity Relationship Sar Studies of Sakuranin
Impact of Glycosylation on Biological Activity
Glycosylation, the attachment of sugar moieties to a flavonoid aglycone, significantly impacts the biological activity of flavonoids. nih.gov In the case of sakuranin, a glucose unit is attached at the C-5 position of the sakuranetin (B8019584) aglycone. wikipedia.orgnih.gov Glycosylation generally affects properties such as solubility, absorption, metabolism, and interaction with biological targets. nih.govthermofisher.com
Research on other flavonoids indicates that glycosylation can either enhance or reduce activity depending on the specific compound and the biological assay. For example, glycosylation can decrease antioxidant activity compared to the corresponding aglycone. nih.gov However, glycosylation can also improve water solubility, potentially leading to better bioavailability and distribution in biological systems. nih.gov The presence of the glucosyl moiety in this compound at the C-5 position distinguishes it from its aglycone, sakuranetin, and this structural difference is expected to influence its interactions with enzymes and receptors, thereby affecting its biological profile.
Role of A-Ring and B-Ring Substitutions
The flavonoid structure consists of three rings: two benzene (B151609) rings (A and B) and a heterocyclic pyran ring (C). Substitutions on these rings, particularly the number and position of hydroxyl and methoxy (B1213986) groups, are critical determinants of flavonoid activity. researchgate.netulisboa.pt this compound features a hydroxyl group at the C-4' position on the B-ring and a methoxy group at the C-7 position on the A-ring, in addition to the glycosylation at C-5 on the A-ring. wikipedia.orgnih.gov
Comparison of this compound with its Aglycone, Sakuranetin, and Other Flavanones
Comparing the biological activities of this compound with its aglycone, sakuranetin, and other related flavanones provides insights into the specific contribution of the glucosyl moiety and the methylation pattern to the observed effects. Sakuranetin has been reported to possess antifungal, antimutagenic, and anti-inflammatory activities. jst.go.jpdntb.gov.uamedchemexpress.com
Computational Chemistry Approaches for SAR Analysis (e.g., Molecular Docking, DFT)
Computational chemistry techniques, such as molecular docking and Density Functional Theory (DFT), are powerful tools for investigating the SAR of compounds like this compound at a molecular level. mdpi.comnih.govresearchgate.netmdpi.comfrontiersin.org These methods can predict binding modes, estimate binding affinities, and analyze the electronic properties of the molecule, providing theoretical support for experimental observations.
Ligand-Protein Interaction Profiling with Biological Targets
Molecular docking is widely used to predict how a ligand, such as this compound, binds to a target protein. volkamerlab.orgrsc.org By simulating the interaction and orientation of this compound within the protein's binding site, researchers can identify key residues involved in the interaction and the types of forces (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. volkamerlab.orgnih.gov
Studies using molecular docking have investigated the interaction of this compound with various biological targets, including proteins in the PI3K/AKT/mTOR and ERK signaling pathways, which are relevant in diseases like cancer. These studies aim to understand the potential mechanisms of action by identifying specific protein targets and their interaction profiles with this compound.
Binding Affinities and Binding Site Analysis
Computational methods can also estimate the binding affinity between a ligand and a protein, often expressed as a docking score or binding energy. mdpi.comrsc.orgnih.gov Lower (more negative) binding energy values generally indicate a stronger predicted interaction. mdpi.com Analysis of the binding site involves identifying the specific amino acid residues within the protein that interact with different parts of the this compound molecule.
For example, molecular docking analysis of this compound with proteins in the PI3K/AKT/mTOR pathway showed strong predicted binding affinities, with Vina scores of -9.2 kcal/mol for PI3K, -10.5 kcal/mol for AKT, -8.7 kcal/mol for mTOR, and -8.1 kcal/mol for ERK. These computational results suggest favorable interactions between this compound and these proteins, providing a basis for further experimental validation of its potential inhibitory effects. Analysis of the binding sites revealed that this compound binds within specific cavities on these proteins.
DFT calculations can complement docking studies by providing insights into the electronic structure and reactivity of this compound, which can influence its interactions with biological targets. nih.govresearchgate.netfrontiersin.org These calculations can help explain the stability and potential reaction mechanisms of the molecule.
Biotechnological Production and Engineering of Sakuranin
Heterologous Biosynthesis in Microbial Hosts (e.g., Escherichia coli, Saccharomyces cerevisiae)
Microbial hosts like Escherichia coli and Saccharomyces cerevisiae are widely used as cell factories for producing valuable natural products due to their fast growth rates, well-understood genetics, and amenability to genetic engineering. frontiersin.org The biosynthesis of sakuranin in a heterologous host requires the reconstruction of its metabolic pathway, which originates from the amino acid tyrosine. nsf.gov
The pathway involves several key enzymatic steps:
Tyrosine ammonia (B1221849) lyase (TAL) converts tyrosine to p-coumaric acid. nsf.govresearchgate.net
4-coumaroyl-CoA ligase (4CL) activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA. nsf.govresearchgate.net
Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. researchgate.netgavinpublishers.com
Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin. researchgate.netgavinpublishers.com
Naringenin 7-O-methyltransferase (NOMT) performs the final methylation step, converting naringenin to sakuranetin (B8019584) (the aglycone of this compound). nsf.govnih.gov
In Escherichia coli : Researchers have successfully engineered E. coli for the de novo biosynthesis of this compound from glucose. One strategy involved a modular co-culture system where two different E. coli strains were engineered to handle separate parts of the biosynthetic pathway. nih.gov The upstream strain was designed to produce the intermediate p-coumaric acid, which was then converted by the downstream strain into sakuranetin. nih.gov This modular approach significantly improved the final titer compared to conventional monoculture systems. nih.gov Through stepwise optimization, including balancing the metabolic flux and engineering precursor pathways, a production of 29.7 mg/L of sakuranetin from 5 g/L of glucose was achieved in 48 hours. nih.gov Scaling up this co-culture system in a fed-batch bioreactor resulted in a final titer of 79.0 mg/L. nih.gov Another study reported producing 40.1 mg/L of sakuranetin by co-expressing the necessary biosynthetic genes, up-regulating the shikimate pathway for precursor supply, and disrupting the isocitrate dehydrogenase gene to increase the availability of coenzyme A. gavinpublishers.comresearchgate.net
In Saccharomyces cerevisiae : The yeast S. cerevisiae has also been engineered for the de novo production of this compound from glucose. nih.gov Initial efforts to construct the biosynthetic pathway resulted in a low yield of 4.28 mg/L. nih.gov To enhance production, a multi-module metabolic engineering strategy was implemented. This included adjusting the copy numbers of the this compound synthesis genes, optimizing the aromatic amino acid pathway to increase carbon flux towards the precursor tyrosine, and engineering the supply of another key precursor, malonyl-CoA. nih.gov These modifications led to a more than tenfold increase in the sakuranetin titer, reaching 50.62 mg/L in shake flasks and further increasing to 158.65 mg/L in a 1-L bioreactor. nih.gov This work represents the first report of de novo sakuranetin synthesis from glucose in S. cerevisiae. nih.gov
| Host Organism | Engineering Strategy | Key Genes/Enzymes | Substrate | Final Titer (mg/L) | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Modular co-culture engineering | TAL, 4CL, CHS, CHI, NOMT | Glucose | 79.0 | nih.gov |
| Escherichia coli | Pathway overexpression, precursor pathway engineering | TAL, 4CL, CHS, OMT | Glucose | 40.1 | gavinpublishers.comresearchgate.net |
| Saccharomyces cerevisiae | Multi-module metabolic engineering (gene copy number adjustment, precursor pathway optimization) | Not specified | Glucose | 158.65 | nih.gov |
Plant Tissue Culture and Cell Suspension Systems for this compound Accumulation
Plant tissue culture presents an alternative biotechnological platform for producing valuable secondary metabolites under controlled and sterile conditions, independent of climate and soil. sinica.edu.twiaea.org This technology encompasses the cultivation of plant cells, tissues, and organs in vitro and can be optimized to enhance the yield of target compounds. sinica.edu.twnih.gov Techniques such as cell suspension cultures, where cells are grown in liquid media, are particularly amenable to large-scale production in bioreactors. researchgate.net
The production of sakuranetin, the aglycone of this compound, is known to be induced in rice (Oryza sativa) leaves in response to stressors like UV irradiation or infection by phytopathogens. nih.govnih.gov However, attempts to replicate this production in rice cell suspension cultures have been met with challenges. Studies have shown that even when treated with elicitors like jasmonic acid, which triggers defense responses in whole plants, rice cell suspension cultures did not produce sakuranetin. nih.gov The inability of these cultured cells to synthesize the compound was linked to a lack of naringenin 7-O-methyltransferase (NOMT) activity, the crucial final enzyme in the biosynthetic pathway. nih.gov
Despite these challenges in rice, plant cell culture remains a viable strategy for other compounds and species. The successful production of secondary metabolites like shikonin (B1681659) from Lithospermum erythrorhizon and berberine (B55584) from Coptis japonica cell cultures demonstrates the potential of this approach. phcogrev.com For this compound, future research could focus on:
Screening different plant species known to produce this compound for their amenability to cell culture.
Developing culture conditions and elicitation strategies that specifically induce the expression and activity of all necessary biosynthetic enzymes, including NOMT.
Using hairy root cultures, which are known for their genetic stability and high productivity of certain secondary metabolites. phcogrev.com
Genetic Engineering of Plants for Enhanced this compound Yields
Genetic engineering offers a powerful tool to enhance the production of desired metabolites directly within the host plant. nih.gov This approach involves modifying the plant's own genetic material to increase the flux through a specific biosynthetic pathway. ebsco.comagriculturejournal.org For this compound, this would typically involve overexpressing key regulatory or rate-limiting enzymes in the pathway.
The identification of the naringenin 7-O-methyltransferase (NOMT) gene in rice (OsNOMT) is a critical step towards this goal. nih.govnih.gov This enzyme catalyzes the final, committed step in sakuranetin biosynthesis from the common flavonoid precursor, naringenin. nih.govnih.gov Research has shown that the expression of OsNOMT is significantly upregulated in rice leaves infected with the fungus Magnaporthe oryzae, which correlates with the accumulation of sakuranetin as a defense compound (phytoalexin). nih.gov
These findings suggest a clear strategy for enhancing this compound production in plants like rice:
Overexpression of OsNOMT : Introducing additional copies of the OsNOMT gene under the control of a strong, constitutive promoter could lead to higher levels of the enzyme and, consequently, increased conversion of the naringenin pool to sakuranetin.
Engineering Precursor Supply : To prevent the depletion of naringenin from limiting this compound synthesis, the overexpression of OsNOMT could be combined with the upregulation of genes earlier in the flavonoid pathway, such as chalcone synthase (CHS) and chalcone isomerase (CHI). ijpsonline.com
While the development of genetically modified crops with enhanced this compound yields is still in the research phase, the foundational knowledge of the biosynthetic pathway and its key enzymes provides a clear roadmap for future efforts in crop improvement. ebsco.com
Challenges and Opportunities in Large-Scale Biotechnological Production
Transitioning the biotechnological production of this compound from laboratory-scale experiments to large-scale industrial manufacturing presents several challenges and opportunities.
Challenges:
Cost and Feedstock : The cost of substrates, particularly for microbial fermentation, is a significant factor in economic viability. frontiersin.org Biotechnological processes often compete with the food industry for agricultural feedstocks like sugars. futurebridge.com
Low Yields and Productivity : In both microbial and plant cell systems, the yields of secondary metabolites can be low, making the process economically uncompetitive with established chemical synthesis or extraction methods. gavinpublishers.comfao.org Plant cell cultures, in particular, are often hampered by slow growth rates. phcogrev.com
Process Scalability : Scaling up bioprocesses from lab-scale flasks to large industrial bioreactors is a major technical hurdle. ugent.be Maintaining optimal conditions for growth and production, such as oxygen supply and heat removal, becomes more complex at larger volumes. ugent.besusupport.com
Metabolic Burden and Stability : In heterologous hosts, expressing a long biosynthetic pathway places a significant metabolic burden on the cell, potentially diverting resources from essential cellular functions and leading to reduced growth or product formation. gavinpublishers.com The genetic constructs can also be unstable over many generations.
Regulatory and Societal Barriers : Genetically modified organisms (GMOs), whether microbes or plants, are subject to different regulatory frameworks across regions. futurebridge.com Public perception and acceptance of products derived from GMOs can also be a barrier to market entry. nih.govagriculturejournal.org
Opportunities:
Synthetic Biology and Metabolic Engineering : Advances in synthetic biology provide powerful tools to design, build, and optimize metabolic pathways with high precision. mdpi.com This includes pathway optimization, cofactor engineering, and the development of robust microbial chassis strains. nih.govnih.gov Modular co-culture engineering is an emerging strategy that can reduce metabolic burden and improve yields. nsf.govnih.gov
Process Optimization : There is significant potential to improve productivity through the optimization of fermentation and cell culture conditions, such as media composition, pH, temperature, and feeding strategies. ugent.be The development of advanced bioreactor designs can also help overcome scalability challenges. frontiersin.org
Sustainable Production : Biotechnology offers a more sustainable production route compared to reliance on petrochemicals or the overharvesting of plant resources. futurebridge.com Using waste streams or C1 carbon sources as feedstock could further improve the sustainability and economics of the process. frontiersin.org
Novel Production Systems : Exploring alternative production hosts or systems, such as hairy root cultures or plant-based transient expression systems, may offer advantages in productivity and product quality for complex plant metabolites like this compound. phcogrev.comfrontiersin.org
Tables of Mentioned Compounds
Future Research Directions and Preclinical Translational Perspectives
Identification of Novel Molecular Targets and Pathways
Future research will likely focus on uncovering the full spectrum of molecular targets and signaling pathways modulated by sakuranin. While current studies have identified some key interactions, a deeper understanding is necessary.
Recent in silico, in vitro, and in vivo studies have shown that this compound can inhibit the proliferation of lung cancer cells by inducing oxidative stress, mitochondrial dysfunction, and apoptosis. Molecular docking analyses have revealed that this compound interacts with key proteins in the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell regulation. Specifically, strong binding affinities have been observed between this compound and PI3K, AKT, mTOR, and ERK, suggesting an inhibitory effect on this pathway. In human bladder cancer cells, this compound has been found to suppress malignant behaviors by promoting autophagy through the activation of the p53/mTOR pathway. nih.gov This involves the upregulation of p53 and a decrease in the mTOR phosphorylation ratio. nih.gov
Further research is needed to explore other potential pathways, such as the Wnt/β-catenin and MAPK signaling pathways, which are also implicated in cancer progression. nih.govfrontiersin.org Identifying the complete range of this compound's molecular targets will provide a more comprehensive understanding of its mechanisms of action and could reveal new therapeutic applications. researchgate.net
Exploration of Combination Therapies with this compound in Preclinical Models
Investigating the synergistic effects of this compound with existing therapeutic agents is a promising avenue for future preclinical research. frontiersin.org Combination therapies can enhance treatment efficacy, reduce toxicity, and overcome drug resistance. mdpi.commdpi.com
Preclinical studies on related flavonoids like naringin (B1676962) have demonstrated the potential of combination therapies. For instance, naringin combined with traditional chemotherapy drugs has shown enhanced anti-tumor effects in various cancer models. frontiersin.orgfrontiersin.org Similarly, combining plant-derived compounds with immune checkpoint inhibitors has been suggested to improve the efficacy of immunotherapy by modulating the tumor microenvironment. mdpi.com
Future preclinical models should explore this compound in combination with a range of treatments, including chemotherapy, targeted therapy, and immunotherapy, across different disease models. frontiersin.orgmdpi.com Such studies will be crucial in determining optimal drug combinations and ratios to achieve synergistic effects. dovepress.com
Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy
A significant hurdle for the therapeutic application of many natural compounds, including this compound, is their limited bioavailability and poor solubility. researchgate.net The development of advanced delivery systems is therefore critical for enhancing preclinical efficacy.
Nanotechnology offers promising solutions to these challenges. nih.gov Various nano-based drug delivery systems, such as polymeric nanoparticles, liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), can encapsulate this compound to improve its stability, solubility, and targeted delivery. dovepress.comnih.govacs.org These systems can protect the compound from degradation, control its release, and be functionalized with targeting ligands to direct it to specific cells or tissues, thereby minimizing off-target effects. nih.govafjbs.com
For example, nanoformulations have been shown to enhance the safety and efficacy of similar flavonoids by increasing their bioavailability and directing them to the site of action. researchgate.net Future research should focus on designing and testing various nanoparticle-based delivery systems for this compound in preclinical models to identify the most effective formulations for potential therapeutic use. innovareacademics.in
Investigation of this compound's Role in Chemical Ecology and Plant-Microbe Interactions
This compound, as a secondary metabolite, likely plays a significant role in the ecological interactions of the plants that produce it. wikipedia.org Chemical ecology studies how organisms use chemical signals to interact with their environment, including defense against herbivores and pathogens, and communication with other organisms. uni-jena.defrontiersin.org
Flavonoids, the class of compounds to which this compound belongs, are known to be involved in a wide range of plant-microbe interactions. mdpi.com They can act as signaling molecules to initiate symbiotic relationships, such as the formation of nitrogen-fixing root nodules with rhizobia. mdpi.com They also contribute to plant defense by acting as phytoalexins, which are antimicrobial compounds produced in response to pathogen attack. researchgate.net Sakuranetin (B8019584), the aglycone of this compound, is recognized as a phytoalexin in plants like rice. researchgate.net
Future research should delve into the specific roles of this compound in mediating these interactions. This includes studying its influence on the rhizosphere microbiome, its potential allelopathic effects on competing plants, and its role in defending against a broader range of pathogens and herbivores. mdpi.comchimia.ch Understanding these ecological functions can provide insights into its natural bioactivity and potential applications in sustainable agriculture. taylorfrancis.commdpi.com
Integration of Omics Technologies in this compound Research
The application of "omics" technologies, such as metabolomics and proteomics, is set to revolutionize this compound research by providing a holistic view of its biological effects. humanspecificresearch.orguninet.edu These technologies allow for the large-scale analysis of metabolites and proteins, offering comprehensive insights into the molecular mechanisms of action of this compound. nih.govsci-hub.ru
Proteomics enables the large-scale study of proteins, including their abundance, modifications, and interactions. uninet.edu By analyzing changes in the proteome of cells or tissues treated with this compound, researchers can identify the specific proteins and protein networks that are its direct or indirect targets. nih.gov
The integration of metabolomics and transcriptomics has already proven to be a valuable approach for elucidating the biosynthetic pathways of flavonoids in plants. frontiersin.orgmdpi.com A similar integrated omics approach in the context of this compound's pharmacological effects will be invaluable for building a comprehensive picture of its mechanism of action, identifying new therapeutic targets, and discovering biomarkers for its efficacy. amegroups.cn
Conclusion
Summary of Key Research Advancements in Sakuranin Biology and Chemistry
Research into the flavanone (B1672756) this compound has illuminated its significant potential across various scientific domains. Initially identified in plant species such as Prunus serrulata (Japanese cherry blossom), this compound's biological and chemical properties have been the subject of expanding investigation. ontosight.ai Key advancements have been made in understanding its biosynthesis, diverse biological activities, and chemical synthesis.
In the realm of biology, this compound has demonstrated a wide spectrum of pharmacological effects. Studies have revealed its potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. ontosight.ai For instance, research has shown that this compound can suppress the proliferation of certain cancer cell lines, including bladder cancer and lung cancer, by inducing apoptosis and autophagy through pathways such as the p53/mTOR and PI3K/AKT/mTOR signaling cascades. Its antioxidant capabilities are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. ontosight.ai Furthermore, its antimicrobial and antifungal activities make it a compound of interest for combating various pathogens. ontosight.ai
From a chemical and biosynthetic perspective, significant strides have been made. This compound is biosynthesized from its precursor, naringenin (B18129), through the action of the enzyme naringenin 7-O-methyltransferase (NOMT). nih.govresearchgate.net The identification and characterization of the OsNOMT gene in rice have been pivotal, opening avenues for the biotechnological production of this compound. nih.govresearchgate.net Advances in chemical synthesis have also been noteworthy, with methods being developed for the efficient production of this compound and its derivatives, which is crucial for further pharmacological testing and development. acs.org Microwave-assisted synthesis, for example, has been shown to be an efficient method for the hydrolysis of related flavonoid glycosides and the synthesis of their derivatives. mdpi.com
The following table summarizes the key research findings on the biological activities of this compound:
| Biological Activity | Research Findings | Key Mechanisms of Action |
| Anticancer | Suppresses proliferation, migration, and invasion of cancer cells (e.g., bladder, lung, oropharyngeal). Induces apoptosis. | Activation of p53/mTOR pathway, leading to autophagy and apoptosis. Modulation of the PI3K/AKT/mTOR axis. Activation of caspases and loss of mitochondrial membrane potential. |
| Anti-inflammatory | Reduces the production of pro-inflammatory mediators. ontosight.ai | Inhibition of enzymes involved in inflammatory pathways. nih.gov |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. ontosight.ai | Protects cells from oxidative damage. ontosight.ai |
| Antimicrobial | Exhibits activity against various bacteria and fungi. ontosight.ai | Disruption of microbial cell membranes and inhibition of microbial growth. |
Prospective Role of this compound in Natural Product-Based Research Platforms
The diverse biological activities and well-defined chemical structure of this compound position it as a valuable molecule in natural product-based research platforms. Its potential as a lead compound for drug discovery is a significant area of future exploration. mdpi.com The development of novel therapeutics for complex diseases such as cancer and inflammatory disorders could benefit from the unique scaffold that this compound provides. nih.gov
This compound is an ideal candidate for use as a molecular scaffold in the generation of chemical libraries. lifechemicals.com By modifying its core structure, researchers can create a diverse range of new compounds. openaccessjournals.com These libraries can then be screened for enhanced biological activity, improved pharmacokinetic properties, and novel therapeutic applications. vipergen.com The process of scaffold-based design is a standard approach in modern drug discovery, and this compound's established bioactivity makes it a promising starting point. lifechemicals.com
Computational tools and techniques, such as molecular docking and virtual screening, are expected to play an increasingly important role in this compound research. mdpi.com These methods can help to identify potential biological targets for this compound and its derivatives, as well as to elucidate the molecular basis of their activity. vipergen.com This in-silico approach can accelerate the drug discovery process by prioritizing the most promising compounds for further experimental validation. mdpi.com
Furthermore, the advancements in synthetic biology and metabolic engineering offer exciting prospects for the sustainable and scalable production of this compound. oup.com By engineering microorganisms like Escherichia coli or yeast to express the necessary biosynthetic enzymes, it may be possible to produce large quantities of this compound for research and potential commercialization, overcoming the limitations of extraction from natural sources. acs.org This biotechnological approach aligns with the growing demand for green and sustainable chemical production methods. acs.org
The following table outlines the prospective applications of this compound in research:
| Application Area | Description |
| Lead Compound for Drug Discovery | This compound's diverse pharmacological properties make it a promising starting point for the development of new drugs for cancer, inflammation, and infectious diseases. mdpi.combiomedpharmajournal.org |
| Molecular Scaffold for Chemical Libraries | The this compound structure can be chemically modified to generate libraries of new compounds for high-throughput screening and the discovery of novel bioactive molecules. lifechemicals.combiorxiv.org |
| Probe for Chemical Biology | This compound and its derivatives can be used as chemical probes to study biological pathways and identify new therapeutic targets. vipergen.com |
| Biotechnological Production | Genetic engineering and synthetic biology approaches can be employed for the sustainable and large-scale production of this compound in microbial systems. acs.orgoup.com |
Q & A
Q. What are the key structural characteristics of Sakuranin, and how are they validated in experimental settings?
this compound (C₂₂H₂₄O₁₀) is a flavanone glycoside with six defined stereocenters and a β-D-glucopyranosyl moiety . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for stereochemical confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (e.g., ESI-MS) is critical for verifying molecular weight (m/z 447.1277) and fragmentation patterns . Researchers must cross-reference spectral data with established databases (e.g., ChemSpider ID 66275) and report deviations in crystallographic or computational modeling studies .
Q. Which analytical methods are recommended for quantifying this compound in biological matrices?
Reverse-phase HPLC coupled with UV detection (λ = 280 nm) is standard for quantifying this compound in cell lysates or serum. For complex matrices (e.g., honey or plant extracts), liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves sensitivity, with a limit of detection (LOD) ≤ 0.1 µg/mL . Calibration curves should account for matrix effects via standard addition methods. Researchers must validate recovery rates (≥80%) and inter-day precision (RSD < 5%) to ensure reproducibility .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s anti-cancer mechanisms, such as autophagy or apoptosis induction?
- Dose-response assays : Use a concentration range (e.g., 0–120 µM) to determine IC₅₀ values, ensuring exposure times align with biological half-lives (e.g., 24–72 hours) .
- Functional assays : Employ flow cytometry with Annexin V/PI staining for apoptosis quantification and Western blotting for autophagy markers (LC3-II, p62) .
- Pathway analysis : Validate mechanistic targets (e.g., p53/mTOR) via siRNA knockdown or pharmacological inhibitors to confirm this compound’s specificity .
- Controls : Include positive controls (e.g., cisplatin for apoptosis) and solvent controls (e.g., DMSO ≤ 0.1%) to rule out artifacts .
Q. How can contradictions in this compound’s efficacy data (e.g., IC₅₀ discrepancies across studies) be resolved?
Discrepancies in reported IC₅₀ values (e.g., 6.8 mg/mL vs. 30–120 µM) may arise from:
- Cell line variability : Genetic differences in drug metabolism (e.g., bladder vs. oropharyngeal cancer cells) .
- Assay conditions : Viability assays (MTT vs. Edu incorporation) measure distinct endpoints; normalize results to cell doubling times .
- Unit consistency : Convert units (mg/mL ↔ µM) using this compound’s molar mass (448.424 g/mol) for cross-study comparisons . Researchers should perform meta-analyses with standardized protocols and report raw data to enable reproducibility .
Q. What are the critical considerations when translating this compound’s in vitro anti-cancer effects to in vivo models?
- Pharmacokinetics : Assess bioavailability via oral/intraperitoneal administration, monitoring plasma half-life and tissue distribution .
- Toxicity profiling : Evaluate organ-specific toxicity (e.g., liver enzymes, renal function) in rodent models at therapeutic doses .
- Tumor models : Use patient-derived xenografts (PDX) or syngeneic models to mimic tumor microenvironment interactions .
- Dosing regimen : Optimize frequency (e.g., daily vs. intermittent) to balance efficacy and toxicity .
Q. How can researchers investigate synergistic effects between this compound and existing chemotherapeutics?
- Combination indices : Calculate synergy via the Chou-Talalay method, testing fixed-ratio combinations (e.g., 1:1, 1:2) .
- Mechanistic overlap : Screen for shared targets (e.g., PI3K/AKT inhibition by this compound and paclitaxel’s microtubule stabilization) .
- Resistance assays : Long-term exposure to sublethal doses identifies adaptive mechanisms (e.g., ABC transporter upregulation) .
- Omics integration : Transcriptomic/proteomic profiling reveals pathway crosstalk and off-target effects .
Methodological Best Practices
- Data reporting : Include raw datasets (e.g., flow cytometry FCS files, blot densitometry) in supplementary materials .
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and Kaplan-Meier analysis for survival studies .
- Ethical compliance : Adhere to ARRIVE guidelines for preclinical studies to enhance translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
